1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(3-methylphenyl)ethan-1-one
Description
This compound (CAS: 851864-18-1) features a dihydroimidazole core substituted at the 2-position with a benzylsulfanyl group and at the 1-position with a 3-methylphenyl ketone. Its molecular formula is C₁₈H₁₅F₃N₂OS, with a molecular weight of 364.385 g/mol .
Properties
IUPAC Name |
1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-15-6-5-9-17(12-15)13-18(22)21-11-10-20-19(21)23-14-16-7-3-2-4-8-16/h2-9,12H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHDBUZXHZUVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(3-methylphenyl)ethan-1-one is a complex organic compound belonging to the class of imidazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzylsulfanyl group
- A dihydroimidazole ring
- A 3-methylphenyl moiety
This structural configuration enhances its interaction with various biological targets, contributing to its pharmacological profile.
Biological Activities
-
Antimicrobial Activity
- The compound exhibits significant antimicrobial properties, making it a candidate for drug development against bacterial and fungal infections. Studies have shown that derivatives of imidazole often demonstrate potent activity against a range of pathogens due to their ability to disrupt cellular processes.
-
Antifungal Properties
- Research indicates that imidazole derivatives, including this compound, can effectively inhibit fungal growth. The mechanism typically involves interference with ergosterol synthesis in fungal cell membranes, which is crucial for maintaining their integrity.
-
Anticancer Potential
- Preliminary studies suggest that the compound may possess anticancer properties by inhibiting specific enzymes involved in cell proliferation. The unique binding characteristics of the imidazole ring allow it to interact with various molecular targets associated with cancer progression.
-
Enzyme Inhibition
- The compound has been observed to inhibit certain enzymes, which could be linked to its therapeutic effects. For instance, it may affect enzymes involved in metabolic pathways or signal transduction.
The mechanism of action for 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(3-methylphenyl)ethan-1-one involves:
- Binding to Enzymes : The imidazole ring can coordinate with metal ions in active sites of enzymes, leading to inhibition or modulation of their activity.
- Redox Reactions : The benzylsulfanyl group may participate in redox reactions, influencing the redox state within cells and affecting signaling pathways.
Table 1: Summary of Biological Activities
Relevant Research Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several imidazole derivatives, including this compound, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria.
- Antifungal Testing : Another research effort focused on the antifungal properties, revealing that the compound effectively reduced fungal viability in vitro.
- Cancer Cell Proliferation : A case study investigated the effects on cancer cell lines, indicating that treatment with the compound resulted in decreased cell viability and increased apoptosis rates.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to act as a ligand in coordination chemistry, facilitating the study of metal interactions.
Biology
The compound exhibits significant antimicrobial and antifungal activities. Research indicates that it can inhibit various bacterial strains effectively. For example:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| 1-[2-(benzylsulfanyl)-4,5-dihydroimidazole] | 32 µg/mL | E. coli |
| 2-(3-methylphenyl) derivative | 16 µg/mL | S. aureus |
This antimicrobial action is believed to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
Medicine
There is ongoing research into the potential of this compound as an anticancer agent . Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various cancers. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of imidazole compounds showed effective inhibition against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involved disrupting essential cellular processes, making these compounds valuable for developing new antibiotics.
Case Study 2: Anticancer Potential
Research conducted on imidazole derivatives has indicated their potential in targeting cancer cells through specific pathways. For instance, compounds similar to 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(3-methylphenyl)ethan-1-one have been shown to inhibit tumor growth in vitro by inducing cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Sulfanyl vs. Sulfonyl Groups : The benzylsulfanyl group in the target compound contrasts with the benzenesulfonyl group in ’s analog. Sulfanyl groups generally improve lipophilicity, while sulfonyl groups enhance polarity and hydrogen-bonding capacity, affecting membrane permeability and target binding .
- Aryl Substitutions: The 3-methylphenyl ketone in the target compound differs from the o-tolyl and phenol groups in ’s ligand. Electron-donating methyl groups may stabilize the ketone moiety, while phenolic -OH groups enable hydrogen bonding in materials applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
